molecular formula C22H28N4O4S2 B2674053 Ethyl 4-(2-((2-((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681222-64-0

Ethyl 4-(2-((2-((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2674053
CAS RN: 681222-64-0
M. Wt: 476.61
InChI Key: LPBNWMCIAPGGCP-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features that are common in organic chemistry, including a thiazole ring (a type of heterocyclic compound containing sulfur and nitrogen), an amine group, a thioacetyl group, and a piperazine ring. These features suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, the thiazole ring might undergo electrophilic aromatic substitution, and the carbonyl group in the thioacetyl moiety might be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .

Scientific Research Applications

Crystallography

Compounds with similar structures have been studied for their crystal structures . Understanding the crystal structure of a compound is crucial in fields like material science, chemistry, and physics. It helps in understanding the physical properties of the compound and how it interacts with other compounds.

Anti-Diabetic Agents

Some bi-heterocycles, which have structures similar to the given compound, have been synthesized and evaluated for their potential as anti-diabetic agents . They were found to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. Inhibitors of this enzyme are used in the treatment of type-2 diabetes.

Enzyme Inhibition

The compound could potentially be used in enzyme inhibition studies . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.

Cytotoxic Behavior

Compounds with similar structures have been analyzed for their cytotoxic behavior . Cytotoxic compounds are often used in cancer treatment to inhibit the growth of cancerous cells.

Neurotoxicity Studies

Compounds with similar structures have been used in neurotoxicity studies . These studies are crucial in understanding the effects of compounds on the nervous system.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds containing thiazole rings, for example, are found in many drugs and have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses in fields such as medicinal chemistry, materials science, or synthetic chemistry. This could involve testing its biological activity, studying its reactivity under various conditions, or developing new methods for its synthesis .

properties

IUPAC Name

ethyl 4-[2-[2-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-4-30-22(29)26-9-7-25(8-10-26)20(28)14-31-13-19(27)24-21-23-18(12-32-21)17-6-5-15(2)16(3)11-17/h5-6,11-12H,4,7-10,13-14H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBNWMCIAPGGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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